
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer activities . Additionally, it is used in the development of herbicides due to its ability to inhibit specific enzymes in plants . Its versatility and reactivity make it a valuable asset in various fields of research.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the breakdown of the amino acid tyrosine in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant. The molecular targets and pathways involved in its antimicrobial and anticancer activities are still under investigation, but they likely involve similar enzyme inhibition mechanisms .
Comparison with Similar Compounds
2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is unique due to its specific structure and reactivity. Similar compounds include other cyclohexane-1,3-dione derivatives, such as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione and 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione . These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and applications. The unique combination of the morpholine ring and the cyclohexane-1,3-dione core in this compound contributes to its distinct properties and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H17NO3/c1-7-5-15-6-8(12-7)11-9(13)3-2-4-10(11)14/h7-8,11-12H,2-6H2,1H3 |
InChI Key |
PNEUSCRZCTXTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C2C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


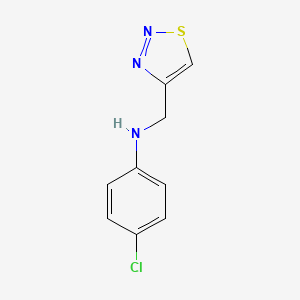
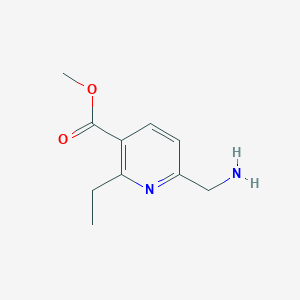
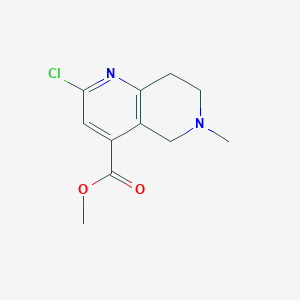
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
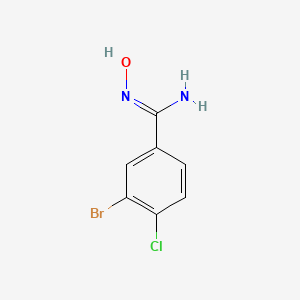
![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)



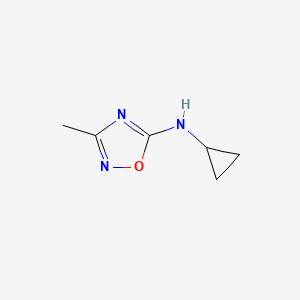
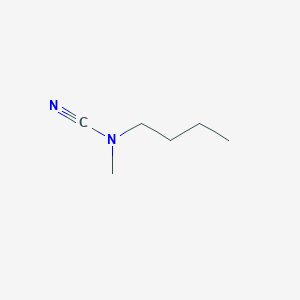
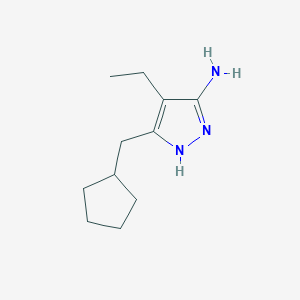
![3-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13314922.png)
![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)
